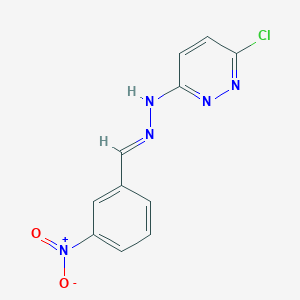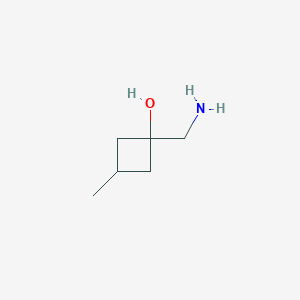
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone: is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde typically involves the nitration of benzaldehyde using nitric acid, yielding primarily the meta-isomer . For the preparation of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, the following steps are generally involved:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C to obtain 3-nitrobenzaldehyde.
Formation of Hydrazone: 3-nitrobenzaldehyde is then reacted with 6-chloro-3-pyridazinyl hydrazine under controlled conditions to form the desired hydrazone derivative.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: The nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 3-nitrobenzoic acid.
Reduction: 3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Chemistry: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: . The pyridazine ring system is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Industry: In the industrial sector, 3-nitrobenzaldehyde derivatives are used in the production of dyes, pigments, and other specialty chemicals. The hydrazone derivative may also find applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
3-Nitrobenzaldehyde: A precursor to various organic compounds, including pharmaceuticals and dyes.
6-Chloro-3-pyridazinyl hydrazine: Known for its biological activity and used in the synthesis of various heterocyclic compounds.
Uniqueness: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone combines the properties of both 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine, making it a versatile compound with potential applications in multiple fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
分子式 |
C11H8ClN5O2 |
|---|---|
分子量 |
277.66 g/mol |
IUPAC 名称 |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
InChI 键 |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)






![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)


